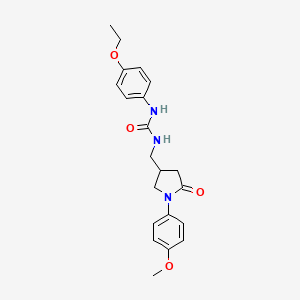

1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

説明

特性

IUPAC Name |

1-(4-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-3-28-19-8-4-16(5-9-19)23-21(26)22-13-15-12-20(25)24(14-15)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPDCRFGKKCZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a derivative of urea that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Chemical Formula: CHNO

- Molecular Weight: 326.39 g/mol

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

- Antitumor Activity: Preliminary studies suggest that derivatives of urea can inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

- Neuroprotective Properties: Some studies indicate that it could protect neuronal cells from oxidative stress.

The biological activities of 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea may be attributed to its interaction with specific biological targets:

- Receptor Modulation: The compound may act on melanocortin receptors, similar to other urea derivatives, influencing metabolic processes and energy homeostasis .

- Inhibition of Enzymatic Activity: It could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.

- Cell Cycle Arrest: Research suggests that the compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

Antitumor Activity

A study demonstrated that similar urea compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell migration .

Neuroprotection

In vitro studies have shown that the compound protects neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This neuroprotective effect was linked to the modulation of antioxidant enzyme activity .

Data Table: Biological Activities and Effects

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Key Observations:

- Electron-Donating vs.

- Polarity : The 3,4,5-trimethoxyphenyl analog has higher polarity due to multiple methoxy groups, which may enhance aqueous solubility but reduce membrane permeability compared to the target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。